Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole moiety, a piperidine ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the fluorophenyl group and the piperidine ring through various substitution and coupling reactions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and automated processes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups or modify the existing structure.
Scientific Research Applications
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in various physiological processes . The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}-4-piperidinecarboxylate
- Ethyl 1-({(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)-4-piperidinecarboxylate
These compounds share a similar core structure but differ in the substituents attached to the indole and piperidine rings The presence of different substituents can significantly impact their biological activities, binding affinities, and overall pharmacological profiles
Biological Activity
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Below is a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H24FN3O3. The compound features an indole core, which is recognized for its significant biological activity, particularly in pharmacology. The presence of a piperidine ring and various substituents enhances its chemical properties and therapeutic potential.
1. Anticancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Antimicrobial Effects
The compound has shown promising antimicrobial activity against several pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and may contribute to the development of new antimicrobial agents.
3. Neuropharmacological Potential
This compound interacts with serotonin and dopamine receptors, suggesting its potential use in treating mood disorders and other neuropsychiatric conditions. This interaction profile may enhance its efficacy in managing depression and anxiety disorders.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. The indole core is known to bind with high affinity to multiple receptors, leading to downstream effects that alter cellular functions. For instance:
- Serotonin Receptor Interaction : This interaction may enhance serotonergic signaling, which is crucial for mood regulation.
- Dopamine Receptor Modulation : By affecting dopaminergic pathways, the compound might influence reward-related behaviors and cognitive functions.
Table: Summary of Biological Studies on this compound
Properties
Molecular Formula |
C23H24FN3O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(3-fluorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H24FN3O3/c1-2-30-23(29)16-10-12-26(13-11-16)15-27-20-9-4-3-8-19(20)21(22(27)28)25-18-7-5-6-17(24)14-18/h3-9,14,16H,2,10-13,15H2,1H3 |
InChI Key |
OFSWOAKSLCJGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O |
Origin of Product |
United States |
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